ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Synthesis Analysis
The synthesis of pyrrole derivatives often involves condensation reactions, cyclization, and substitution reactions. For example, ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, was synthesized through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine. This synthesis was characterized by various spectroscopic methods, indicating the general approach for synthesizing complex pyrrole derivatives (Singh et al., 2013).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular structure of pyrrole derivatives. For instance, ethyl 5 - (ethoxycarbonyl) - 2, 6- dimethyl – 4 - (4-pyridyl) - 1, 4-dihydropyridine-3-carboxylate was analyzed using X-ray crystallography, revealing its monoclinic crystal system and the angles between nitrogen-containing rings. This analysis helps in determining the 3D arrangement of atoms and the possible interactions within the structure (Rajnikant et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of pyrrole derivatives is influenced by their functional groups. For example, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield pyrazoles, demonstrating the compound's ability to undergo nucleophilic substitution reactions. This highlights the versatility of pyrrole derivatives in synthesizing a wide range of heterocyclic compounds (Mikhed’kina et al., 2009).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the molecular structure and the presence of different substituents on the pyrrole ring.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the behavior of pyrrole derivatives in chemical reactions. Studies on compounds like ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates reveal insights into the electron-donating and withdrawing effects of substituents on the pyrrole ring, affecting its reactivity and stability (Khajuria et al., 2013).
Scientific Research Applications
Synthesis and Characterization
- The compound shows potential in organic synthesis, particularly in forming pyrazoles. Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, reacted with substituted hydrazines to yield regioisomeric 3- and 5-substituted pyrazoles, indicating its utility in producing diverse pyrazole derivatives (Mikhed’kina et al., 2009).
- The compound has been studied for its molecular structure and spectral properties, with the formation of dimers through hydrogen bonding. This suggests its potential in forming complex molecular structures and its use in structural chemistry (Singh et al., 2013).
Hydrogen-Bonding and Molecular Interactions
- Studies have shown that derivatives of this compound exhibit specific hydrogen-bonding patterns, contributing to their unique structural features. These characteristics are essential for understanding molecular interactions and designing novel compounds with desired properties (Senge & Smith, 2005).
- The compound's derivatives have been analyzed for their ability to form dimers through specific interactions. This attribute is significant for exploring its potential in creating materials with tailored physical and chemical properties (Yavari et al., 2005).
Anticancer and Antibacterial Properties
- Derivatives of this compound have been developed and shown to possess in vitro anticancer and antibacterial activities. This highlights its potential in pharmaceutical research and drug development (Astakhina et al., 2016).
Quantum Chemical Analysis
- Quantum chemical calculations have been performed on derivatives to understand their molecular properties and interactions. This research is fundamental for the theoretical understanding of the compound's behavior and potential applications in material science and nanotechnology (Singh et al., 2014).
properties
IUPAC Name |
ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-19-11(17)7-10(16)13-8(3)12(9(4)15-13)14(18)20-6-2/h15H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQGPRUTKMOZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293109 | |
Record name | ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24829824 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
963-69-9 | |
Record name | NSC87232 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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